Fmoc-Lys(Fmoc)-OH
CAS No.: 78081-87-5
Cat. No.: VC21537373
Molecular Formula: C36H34N2O6
Molecular Weight: 590.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78081-87-5 |
---|---|
Molecular Formula | C36H34N2O6 |
Molecular Weight | 590.7 g/mol |
IUPAC Name | (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 |
Standard InChI Key | BMJRTKDVFXYEFS-XIFFEERXSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Identity and Structural Characterization
Fmoc-Lys(Fmoc)-OH is a doubly protected lysine derivative with fluorenylmethoxycarbonyl (Fmoc) protecting groups on both the alpha and epsilon amino functions. This dual protection strategy creates a versatile reagent for specialized peptide synthesis applications.
Basic Chemical Information
The compound is formally known as Nalpha,Nepsilon-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine, with the systematic name (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid . It possesses the following fundamental chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 78081-87-5 |
Molecular Formula | C36H34N2O6 |
Molecular Weight | 590.66 g/mol |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
The chemical structure features a lysine backbone with two Fmoc protecting groups attached to the alpha and epsilon amino positions, creating a molecule with distinctive aromatic character and specific reactivity profiles suitable for peptide chemistry applications .
Physical Properties
Fmoc-Lys(Fmoc)-OH exhibits specific physical characteristics that influence its handling, storage, and application in laboratory settings:
Physical Property | Value |
---|---|
Physical Form | Powder to crystal |
Color | White to almost white |
Melting Point | 120-130°C |
Boiling Point | 835.2±65.0°C (Predicted) |
Density | 1.278±0.06 g/cm³ (Predicted) |
pKa | 3.88±0.21 (Predicted) |
These physical properties determine appropriate handling protocols and influence the compound's behavior in various reaction conditions .
Solvent | Solubility |
---|---|
Dimethylformamide (DMF) | 100 mg/mL (169.30 mM; requires ultrasonication) |
Dimethyl sulfoxide (DMSO) | 100 mg/mL (169.30 mM; requires ultrasonication) |
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
Acetone | Soluble |
Water | Insoluble |
The compound's solubility profile makes it compatible with standard peptide synthesis protocols while requiring specific handling techniques to ensure complete dissolution .
Applications in Peptide Chemistry
Branched Peptide Synthesis
Fmoc-Lys(Fmoc)-OH serves as a critical component in the synthesis of branched peptide structures. The dual Fmoc protection strategy allows for controlled deprotection and sequential peptide elongation at both amino sites, creating branching points in peptide architecture .
This property is particularly valuable for constructing:
-
Multiple antigen peptides (MAPs)
-
Dendrimeric peptides
-
Peptide libraries with controlled branching
-
Multifunctional peptide conjugates
The compound enables a high degree of structural diversity in peptide synthesis, allowing researchers to create complex three-dimensional architectures with specific functional properties .
Therapeutic Research Applications
Research has demonstrated the utility of Fmoc-Lys(Fmoc)-OH in developing therapeutically relevant peptide structures:
Fmoc-Lys(Fmoc)-OH has been employed in the synthesis of [Lys8]-oxytocin related dendrimers, which have demonstrated significant pharmacological activity. These dendrimeric structures have shown:
-
Functional activity on human oxytocin receptors in vitro
-
Potent inhibition of colonic nociceptors in mouse models of chronic abdominal pain
This application highlights the compound's value in creating complex peptide structures with potential therapeutic applications in pain management and neuromodulation.
Solid-Phase Peptide Synthesis
Fmoc-Lys(Fmoc)-OH is particularly well-suited for solid-phase peptide synthesis (SPPS) applications. The Fmoc protection strategy allows for orthogonal deprotection conditions that are compatible with solid-phase synthesis protocols .
The compound's compatibility with Fmoc-based SPPS makes it valuable for:
-
Automated peptide synthesizers
-
Manual solid-phase synthesis
-
Microwave-assisted peptide synthesis
This versatility in synthesis applications has contributed to its widespread adoption in peptide research laboratories.
Comparative Analysis with Related Compounds
Comparison with Single-Protected Lysine Derivatives
Fmoc-Lys(Fmoc)-OH represents just one of several protected lysine derivatives used in peptide chemistry. Understanding its relationship to other derivatives provides context for its specific applications:
Compound | CAS Number | Molecular Weight | Primary Application |
---|---|---|---|
Fmoc-Lys(Fmoc)-OH | 78081-87-5 | 590.66 g/mol | Branched peptide synthesis |
Fmoc-Lys-OH | 105047-45-8 | 368.2 g/mol | Linear peptide synthesis |
N3-L-Lys(Fmoc)-OH | 473430-12-5 | 394.43 g/mol | Click chemistry applications |
Compared to single-protected derivatives like Fmoc-Lys-OH, the dual protection of Fmoc-Lys(Fmoc)-OH allows for more controlled and sophisticated synthetic strategies, particularly when branched structures are desired .
Synthetic Advantages and Limitations
The utilization of Fmoc-Lys(Fmoc)-OH presents both advantages and challenges:
Advantages:
-
Enables controlled branching in peptide structures
-
Compatible with standard Fmoc-based solid-phase peptide synthesis
-
Creates opportunities for multifunctional peptide designs
-
Allows for the synthesis of dendrimeric structures
Limitations:
-
Requires careful optimization of reaction conditions due to steric hindrance
-
Higher cost compared to single-protected derivatives
-
May require specialized handling techniques to ensure complete dissolution
-
Potential for incomplete deprotection due to steric factors
These considerations influence the selection of Fmoc-Lys(Fmoc)-OH for specific research applications based on the desired structural outcomes and synthesis constraints.
Practical Considerations for Laboratory Use
Solution Preparation Guidelines
Proper solution preparation is critical for maximizing the utility of Fmoc-Lys(Fmoc)-OH in peptide synthesis applications. The following table provides guidelines for preparing stock solutions at various concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.6926 mL | 8.4631 mL | 16.9262 mL |
5 mM | 0.3385 mL | 1.6926 mL | 3.3852 mL |
10 mM | 0.1693 mL | 0.8463 mL | 1.6926 mL |
For optimal results when preparing solutions:
-
Select appropriate solvent based on application requirements
-
Use ultrasonication and gentle heating (37°C) to facilitate dissolution
-
Prepare fresh solutions when possible
-
Store prepared solutions in separate aliquots to avoid repeated freeze-thaw cycles
These guidelines help ensure consistent results and maximize the effectiveness of the compound in synthetic applications.
Future Research Directions
Emerging Applications
The versatility of Fmoc-Lys(Fmoc)-OH continues to drive innovation in peptide chemistry and biomedical research. Several emerging applications show particular promise:
-
Development of peptide-based drug delivery systems leveraging branched architectures
-
Creation of peptide-based diagnostic tools with multiple binding domains
-
Synthesis of peptide-based biomaterials with controlled structural properties
-
Advanced vaccine design utilizing multiple antigen presentation
The unique structural capabilities provided by Fmoc-Lys(Fmoc)-OH are likely to contribute to continued advances in these areas, particularly as peptide-based therapeutics gain increasing importance in pharmaceutical development.
Methodological Advances
Recent developments in peptide chemistry suggest several methodological improvements that may enhance the utility of Fmoc-Lys(Fmoc)-OH:
-
Microwave-assisted synthesis protocols that improve reaction efficiency
-
Flow chemistry approaches for continuous production of branched peptides
-
New solid supports specifically designed for branched peptide synthesis
-
Green chemistry approaches that reduce solvent usage and environmental impact
These methodological advances are expected to expand the applications of Fmoc-Lys(Fmoc)-OH and similar compounds in both research and industrial settings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume